molecular formula C8H9NO4S B1454377 3-Methyl-4-sulfamoylbenzoic acid CAS No. 866997-46-8

3-Methyl-4-sulfamoylbenzoic acid

Cat. No. B1454377
CAS RN: 866997-46-8
M. Wt: 215.23 g/mol
InChI Key: NLJXDIBQKZNOFJ-UHFFFAOYSA-N
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Description

3-Methyl-4-sulfamoylbenzoic acid is a chemical compound with the molecular weight of 215.23 . Its IUPAC name is 4-(aminosulfonyl)-3-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Methyl-4-sulfamoylbenzoic acid is 1S/C8H9NO4S/c1-5-4-6 (8 (10)11)2-3-7 (5)14 (9,12)13/h2-4H,1H3, (H,10,11) (H2,9,12,13) .


Physical And Chemical Properties Analysis

3-Methyl-4-sulfamoylbenzoic acid has a predicted boiling point of 450.5±55.0 °C and a predicted density of 1.462±0.06 g/cm3 . Its pKa is predicted to be 3.67±0.10 .

Scientific Research Applications

Inhibition of Cytosolic Phospholipase A2α

3-Methyl-4-sulfamoylbenzoic acid: derivatives have been studied for their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade . This pathway leads to the production of pro-inflammatory eicosanoids, and inhibitors of cPLA2α could provide new treatment options for inflammatory conditions .

Pharmacological Research

In pharmacology, 3-Methyl-4-sulfamoylbenzoic acid is explored for its role in gene expression regulation within the zebrafish hindbrain primordium. It’s part of studies examining the effects of fibroblast growth factors and retinoic acid on early-stage development .

Biochemistry Applications

The compound is relevant in biochemistry for the synthesis of biopesticides. These biopesticides employ chemical modes of action and are considered more complex than synthetic pesticides, often having holistic modes of action .

Medicinal Chemistry

In medicinal chemistry, 3-Methyl-4-sulfamoylbenzoic acid is a key molecule in the design of inhibitors targeting enzymes like cPLA2α. Its structural modifications can lead to compounds with significant enzyme inhibitory potency, which is crucial for developing new medications .

Industrial Synthesis

Industrially, 3-Methyl-4-sulfamoylbenzoic acid is used to synthesize various derivatives, such as 4-sulfamoylbenzoyl chloride and isocyanate derivatives. These compounds have applications in organic synthesis and can be used in the esterification of alcohols .

Environmental Impact

While specific studies on the environmental impact of 3-Methyl-4-sulfamoylbenzoic acid are not readily available, its parent compounds, such as benzoic acid derivatives, are used in reactions that can be optimized for environmental safety. Research into reactions at the benzylic position, for example, can lead to more sustainable chemical processes .

Material Science

In material science, 3-Methyl-4-sulfamoylbenzoic acid may contribute to the development of new materials, especially in the context of sustainable metals and alloys. While direct references to its use in this field are limited, the ongoing research in material science often involves novel organic compounds for various applications .

properties

IUPAC Name

3-methyl-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJXDIBQKZNOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-sulfamoylbenzoic acid

CAS RN

866997-46-8
Record name 3-methyl-4-sulfamoylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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